molecular formula C24H18ClFN2O3 B6490402 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888458-58-0

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6490402
CAS No.: 888458-58-0
M. Wt: 436.9 g/mol
InChI Key: LXABIHGSAMFZLG-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0989983 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, identified by CAS number 888458-58-0, is a synthetic compound with a complex structure that integrates various functional groups. This compound has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H18_{18}ClFN2_2O3_3
  • Molecular Weight : 436.9 g/mol
  • Structural Features : The compound features a benzofuran moiety linked to a chlorinated and fluorinated aromatic ring, which may influence its pharmacological properties significantly.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity through GPCR pathways, which are crucial for numerous physiological processes. These receptors can modulate intracellular signaling cascades that affect cell behavior and function .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the benzamido group suggests potential interactions with serine or cysteine residues in active sites of target enzymes.
  • Cellular Signaling Modulation : Research indicates that compounds with similar structures can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : There is evidence suggesting that benzofuran derivatives possess antimicrobial activity against certain bacterial strains, which could be explored further for developing new antibiotics.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • In vitro Studies on Cancer Cell Lines :
    • A study conducted on breast cancer cell lines demonstrated that a structurally similar compound induced apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects.
  • Anti-inflammatory Research :
    • Research published in the Journal of Medicinal Chemistry indicated that benzofuran derivatives can inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines . This aligns with the hypothesized anti-inflammatory activity of the compound .

Data Table: Summary of Biological Activities

Biological ActivityEvidence SourceMechanism
AnticancerIn vitro studies on cancer cell linesInduction of apoptosis
Anti-inflammatoryJournal of Medicinal ChemistryInhibition of NF-kB signaling
AntimicrobialLiterature on benzofuran derivativesDisruption of bacterial cell wall

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
  • Molecular Formula : C24H18ClFN2O3
  • CAS Number : 888458-58-0

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Some key areas of interest include:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression and cell cycle progression . Compounds similar to this one have shown promise in inhibiting the proliferation of various cancer cell lines.
  • Neuroprotective Effects : The benzofuran moiety is often associated with neuroprotective activities. Investigations into the neuroprotective properties of this compound could reveal its potential in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including directed C–H arylation and transamidation techniques. These methods allow for the efficient modification of the compound to enhance its properties or create derivatives tailored for specific applications.

Potential Applications

The compound's applications span several fields:

  • Pharmaceutical Development : Due to its potential as an HDACI, this compound could be developed into a therapeutic agent for cancer treatment.
  • Chemical Biology : Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
  • Material Science : The compound's chemical properties may allow it to be utilized in the development of new materials with specific functionalities.

Properties

IUPAC Name

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXABIHGSAMFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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